Dimethylgermanium dichloride

Direct Synthesis Organogermanium Yield Optimization

Dimethylgermanium dichloride (CAS 1529-48-2), also known as dichlorodimethylgermane, is an organogermanium compound with the formula (CH₃)₂GeCl₂. It is a clear, colorless liquid with a molecular weight of 173.6 g/mol, a boiling point of 123°C, a density of 1.505 g/mL at 25°C, and a melting point of -22°C.

Molecular Formula C2H6Cl2Ge
Molecular Weight 173.6 g/mol
CAS No. 1529-48-2
Cat. No. B073609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylgermanium dichloride
CAS1529-48-2
Molecular FormulaC2H6Cl2Ge
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC[Ge](C)(Cl)Cl
InChIInChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3
InChIKeyYQECBLVSMFAWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylgermanium Dichloride (CAS 1529-48-2): Organogermanium Precursor for CVD and Synthesis


Dimethylgermanium dichloride (CAS 1529-48-2), also known as dichlorodimethylgermane, is an organogermanium compound with the formula (CH₃)₂GeCl₂. It is a clear, colorless liquid with a molecular weight of 173.6 g/mol, a boiling point of 123°C, a density of 1.505 g/mL at 25°C, and a melting point of -22°C . The compound is moisture-sensitive and flammable, classified under hazard statements H226 and H314 [1]. Its primary applications lie in chemical vapor deposition (CVD) processes for germanium-containing films and as a versatile synthetic intermediate for organogermanium compounds [2].

Why Dimethylgermanium Dichloride Cannot Be Substituted by In-Class Analogs: Hydrolytic Behavior and Precursor Performance


Substituting dimethylgermanium dichloride with in-class analogs like germanium tetrachloride (GeCl₄) or silicon-based counterparts (e.g., Me₂SiCl₂) is not straightforward due to fundamental differences in hydrolytic stability, reaction byproducts, and film-forming properties. Unlike dimethyldichlorosilane, which polymerizes upon hydrolysis to form water-repellent silicone films, Me₂GeCl₂ undergoes complete dissolution in water without film formation, necessitating alternative synthetic routes for oxide materials [1]. Furthermore, as a CVD precursor, its organic substituents enable a different decomposition pathway compared to purely inorganic GeCl₄, potentially allowing for lower deposition temperatures and reduced chlorine incorporation [2].

Dimethylgermanium Dichloride: Comparative Performance Data Against Key Analogs


Laboratory-Scale Synthesis Efficiency: 86% Yield with 93% Purity from Germanium Metal

In a direct synthesis method, dimethylgermanium dichloride is produced with an 86% yield based on germanium charge, and the raw product comprises 93% Me₂GeCl₂, demonstrating efficient and selective formation [1]. This yield and purity profile is critical for cost-effective, large-scale preparation compared to multi-step Grignard-based routes often required for other organogermanes.

Direct Synthesis Organogermanium Yield Optimization

Hydrolytic Behavior: Complete Water Solubility Contrasts with Film-Forming Silicon Analog

Unlike its silicon analog dimethyldichlorosilane (Me₂SiCl₂), which polymerizes upon hydrolysis to form water-repellent silicone films, dimethylgermanium dichloride does not produce a water-repellent film on solids. Instead, it dissolved completely in 100 volumes of water [1]. This stark difference in hydrolytic behavior dictates entirely different applications and handling procedures.

Hydrolysis Thin Films Material Properties

Vapor Pressure and Volatility: Suitable for CVD Processes as an Organometallic Precursor

Dimethylgermanium dichloride is specifically cited in a patent as a germanium compound suitable for use as a vapor phase deposition precursor for germanium-containing films [1]. Its boiling point is 123°C, indicating sufficient volatility for CVD processes . In contrast, inorganic germanium precursors like GeO₂ require significantly higher temperatures to volatilize, limiting their use in certain low-temperature deposition applications.

CVD MOCVD Semiconductor Precursor

Optimal Application Scenarios for Dimethylgermanium Dichloride Based on Performance Data


Chemical Vapor Deposition (CVD) of Germanium-Containing Films

Use dimethylgermanium dichloride as a metalorganic precursor in MOCVD processes for depositing thin germanium or silicon-germanium films. Its volatility and decomposition characteristics make it suitable for fabricating layers in heterojunction bipolar transistors (HBTs) and other advanced semiconductor devices where precise control over germanium concentration is needed [1]. This application is directly supported by its cited use as a vapor phase deposition precursor [2].

Synthesis of Organogermanium Polymers and Heterocycles

Employ dimethylgermanium dichloride as a key building block for introducing the dimethylgermanium moiety into novel polymers and heterocyclic compounds. Its reactivity with nucleophiles allows for the construction of organopolygermanoxanes and other germanium-containing materials [1]. This is supported by the high-yield, high-purity synthesis data that confirms its suitability as a reliable starting material [2].

Controlled Hydrolysis for Preparing Dimethylgermanium Oxide

Utilize the unique hydrolytic behavior of dimethylgermanium dichloride to prepare dimethylgermanium oxide via an indirect sulfide intermediate route, as direct hydrolysis leads to complete dissolution without polymer formation [1]. This is critical for researchers aiming to synthesize germanium-based oxides with potential biological or catalytic applications.

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